A-(diethoxyphosphinyl)-, methyl ester

Description

The compound "A-(diethoxyphosphinyl)-, methyl ester," systematically named methyl diethylphosphonoacetate (CAS: 1067-74-9), is a phosphonate ester with the molecular formula C₇H₁₅O₅P and a molecular weight of 210.16 g/mol . It is characterized by a diethoxyphosphoryl group (-PO(OEt)₂) attached to a methyl ester moiety. This compound is widely employed in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions, where it serves as a reagent for forming α,β-unsaturated esters . Its stability under basic conditions and ability to generate reactive ylides make it valuable in constructing complex molecules, such as natural products and pharmaceuticals .

Properties

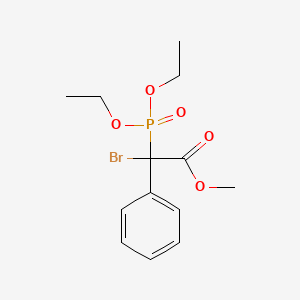

Molecular Formula |

C13H18BrO5P |

|---|---|

Molecular Weight |

365.16 g/mol |

IUPAC Name |

methyl 2-bromo-2-diethoxyphosphoryl-2-phenylacetate |

InChI |

InChI=1S/C13H18BrO5P/c1-4-18-20(16,19-5-2)13(14,12(15)17-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |

InChI Key |

KKKIFIGDWBVMTO-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C1=CC=CC=C1)(C(=O)OC)Br)OCC |

Origin of Product |

United States |

Preparation Methods

Michaelis-Arbuzov Reaction Using Triethyl Phosphite and Methyl Halides

The Michaelis-Arbuzov reaction is a cornerstone for synthesizing phosphonate esters. This method involves the reaction of triethyl phosphite with methyl halides (e.g., methyl bromoacetate) under thermal conditions. For example, ethyl bromoacetate reacts with triethyl phosphite at 100–150°C to yield diethyl phosphonoacetate. Adapting this approach, methyl bromoacetate can be substituted to produce methyl (diethoxyphosphinyl)acetate. Key parameters include:

- Temperature : 120–150°C

- Catalyst : None required, but excess triethyl phosphite acts as both reactant and solvent.

- Yield : 75–88% for analogous reactions.

A notable variation involves using methyl iodide in a catalytic rearrangement of triethyl phosphite, as demonstrated in the synthesis of diethyl ethylphosphonate. This method avoids harsh conditions and achieves high purity (>97%) through vacuum distillation.

Nucleophilic Substitution of Diethyl Phosphonate Chlorides

Diethyl phosphorochloridate serves as a versatile intermediate for nucleophilic substitution. Reaction with methyl ester-containing alcohols (e.g., methyl glycolate) in anhydrous solvents forms target compounds. For instance, cyanomethyl diethyl phosphate was synthesized via nucleophilic substitution between diethyl phosphite and bromoacetonitrile, followed by methylation.

This two-step approach highlights the importance of controlled addition rates and temperature to minimize side reactions.

Transesterification of Phosphonate Esters

Transesterification enables the conversion of higher alkyl phosphonates to methyl esters. For example, diethyl phosphonoacetate reacts with methanol in the presence of sodium methoxide to yield methyl (diethoxyphosphinyl)acetate. A similar method was employed in the synthesis of 2-methoxypropandioic acid ethyl methyl ester, where sodium methoxide facilitated ester exchange.

Catalytic Rearrangement of Trialkyl Phosphites

Triethyl phosphite undergoes rearrangement with methyl halides under catalytic conditions. In the synthesis of diethyl ethylphosphonate, triethyl phosphite and ethyl iodide react at 175–185°C with a heel of product to drive the reaction. Adapting this for methyl esters requires substituting methyl iodide and optimizing distillation parameters.

- Key Factor : Maintaining a heel of product ensures continuous reaction and high purity.

- Yield : 88–92% for ethyl analogs.

Two-Step Synthesis via Cyanomethyl Intermediate

A novel two-step method involves:

- Nucleophilic substitution : Diethyl phosphite reacts with bromoacetonitrile to form cyanomethyl diethyl phosphate.

- Methylation : The intermediate is treated with methyl iodide and a strong base (e.g., sodium hydride).

- Advantages : Avoids ultralow temperatures and costly reagents.

- Industrial Scalability : Demonstrated in batches up to 1 kg with consistent yields.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

A-(diethoxyphosphinyl)-, methyl ester undergoes several types of chemical reactions, including:

Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Transesterification: Acid or base catalysts like sulfuric acid or sodium methoxide.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Alcohol.

Transesterification: New ester and alcohol.

Scientific Research Applications

A-(diethoxyphosphinyl)-, methyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of A-(diethoxyphosphinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modifying enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Esters

The following table compares methyl diethylphosphonoacetate with analogous compounds, focusing on structural features, reactivity, and applications:

Key Observations:

Reactivity Trends: Methyl esters (e.g., methyl diethylphosphonoacetate) generally exhibit higher reactivity in HWE reactions compared to ethyl esters (e.g., triethyl phosphonoacetate) due to the electron-withdrawing nature of the methyl group . Bulky substituents (e.g., diphenyl in ethyl (diphenylphosphoryl)acetate) reduce reactivity by sterically hindering ylide formation .

Solubility and Stability: Methoxy or dimethoxy groups (e.g., in methyl (dimethoxyphosphoryl)(methoxy)acetate) enhance solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems . Diethylphosphono esters demonstrate greater hydrolytic stability compared to dimethyl analogs, making them suitable for prolonged storage .

Synthetic Utility: Methyl diethylphosphonoacetate is preferred for constructing conjugated enones in natural product synthesis, as seen in the synthesis of Amphidinolide Q fragments . Ethyl (diphenylphosphoryl)acetate is employed in reactions requiring regioselective control, such as cycloadditions with azides .

Research Findings and Case Studies

Comparative Reactivity in Cycloadditions

This underscores the importance of electron-deficient phosphonate groups in promoting dipolar interactions.

Stability Under Basic Conditions

Methyl diethylphosphonoacetate demonstrated stability in NaH-mediated silylation reactions, whereas dimethyl analogs underwent partial hydrolysis. This stability is attributed to the steric protection provided by diethoxy groups .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of A-(diethoxyphosphinyl)-, methyl ester?

- Methodological Answer : Response Surface Methodology (RSM) can systematically optimize reaction parameters (e.g., molar ratios, temperature, catalyst concentration) to maximize yield and purity. For example, a central composite design was used to evaluate methyl ester content in transesterification processes, identifying optimal conditions for fatty acid methyl ester synthesis . For phosphonate esters like this compound, similar approaches can be adapted by substituting methanol in esterification or transesterification steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques (e.g., / NMR for phosphonate group confirmation) and chromatographic methods (GC-MS, HPLC) to assess purity. Physical properties like density (predicted: ~1.17 g/cm³) and boiling point (predicted: ~488°C) can be validated experimentally . Mass spectrometry (exact molecular weight: ~191–381 g/mol, depending on substituents) is critical for molecular confirmation .

Q. What are common pitfalls in synthesizing phosphonate esters, and how can they be mitigated?

- Methodological Answer : Hydrolysis of the phosphonate group under acidic/basic conditions is a major issue. Use anhydrous solvents and inert atmospheres to minimize degradation. For example, triethylamine is often employed as an HCl scavenger in phosphonate ester syntheses to stabilize reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield or purity data when scaling up this compound synthesis?

- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., reagent diffusion in larger batches). Compare small-scale vs. pilot-scale data using statistical tools like ANOVA. In biodiesel research, discrepancies in methyl ester purity were traced to incomplete transesterification, requiring catalyst adjustments . Similar principles apply to phosphonate ester scalability .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) can predict pKa (e.g., predicted -1.49 ± 0.60 for related compounds) and polar surface area (PSA: ~65.07 Ų). Molecular dynamics simulations may model solubility and stability in solvents, aiding experimental design .

Q. How does the steric and electronic environment of the phosphonate group influence reactivity in catalytic applications?

- Methodological Answer : Use Hammett constants and X-ray crystallography to correlate substituent effects with reactivity. For example, steric hindrance from ethoxy groups in diethyl phosphonoacetate reduces nucleophilicity, requiring tailored reaction conditions for cross-coupling or hydrolysis .

Q. What are the environmental and toxicity profiles of this compound, and how should they inform handling protocols?

- Methodological Answer : Review EPA endocrine disruptor screening data for structurally similar phosphonates (e.g., CAS 867-13-0). Implement OSHA guidelines for handling flammable/irritant compounds, including fume hood use and PPE (gloves, goggles). Waste disposal should follow local regulations for organophosphorus compounds .

Methodological Considerations

- Synthesis : Prioritize anhydrous conditions and catalysts like triethylamine to stabilize intermediates .

- Stability Testing : Conduct accelerated degradation studies under varying pH/temperature to identify decomposition pathways .

- Data Validation : Cross-reference experimental results with computational predictions to detect anomalies (e.g., unexpected byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.